Cas no 80051-04-3 ((R)-1-(3-Chlorophenyl)-1,2-ethanediol)

(R)-1-(3-Chlorophenyl)-1,2-ethanediol structure
80051-04-3 structure
Product name:(R)-1-(3-Chlorophenyl)-1,2-ethanediol
CAS No:80051-04-3
MF:C8H9ClO2
MW:172.608861684799
MDL:MFCD00798445
CID:720922
PubChem ID:9815352

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(3-Chlorophenyl)-1,2-ethanediol
    • (1R)-1-(3-chlorophenyl)-1,2-Ethanediol
    • (1R)-1-(3-chlorophenyl)ethane-1,2-diol
    • 1,2-Ethanediol,1-(3-chlorophenyl)-, (1R)-
    • 2-CHLOROBICYCLO2.2.1HEPT-5-ENE-2-CARBOXYLIC ACID
    • FD1214
    • (R)-1-(3-Chlorophenyl)ethane-1,2-diol
    • WLWZAZBRGPMXCW-QMMMGPOBSA-N
    • FCH842252
    • (r)-m-chloro-1-phenylethane-1,2-diol
    • (r)-2-(3-chlorophenyl)-2-hydroxyethanol
    • AX8047193
    • (R)-1-(3-Chloro-phenyl)-1,2-ethanediol
    • X3148
    • 1,2-Ethanediol,1-(3-
    • (1R)-1-(3-Chlorophenyl)-1,2-ethanediol (ACI)
    • 1,2-Ethanediol, 1-(3-chlorophenyl)-, (R)- (ZCI)
    • MFCD00798445
    • AC-23807
    • SCHEMBL2879198
    • CS-0135336
    • AKOS006271433
    • A916072
    • DS-13461
    • DTXSID80431131
    • 80051-04-3
    • MDL: MFCD00798445
    • Inchi: 1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
    • InChI Key: WLWZAZBRGPMXCW-QMMMGPOBSA-N
    • SMILES: [C@H](C1C=CC=C(Cl)C=1)(O)CO

Computed Properties

  • Exact Mass: 172.029107g/mol
  • Surface Charge: 0
  • XLogP3: 1
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 172.029107g/mol
  • Monoisotopic Mass: 172.029107g/mol
  • Topological Polar Surface Area: 40.5Ų
  • Heavy Atom Count: 11
  • Complexity: 119
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 1.328
  • Boiling Point: 320 ºC
  • Flash Point: 147 ºC
  • Refractive Index: 1.589
  • PSA: 40.46000
  • LogP: 1.36570

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Security Information

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM116166-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$*** 2023-05-29
Alichem
A019117057-5g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
5g
$808.00 2023-09-01
Chemenu
CM116166-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$234 2021-06-17
Fluorochem
228060-250mg
R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
250mg
£81.00 2022-02-28
Fluorochem
228060-1g
R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
£202.00 2022-02-28
abcr
AB388927-250 mg
(R)-1-(3-Chloro-phenyl)-1,2-ethanediol
80051-04-3
250mg
€222.20 2023-04-25
A2B Chem LLC
AC65960-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$239.00 2024-04-19
1PlusChem
1P005PU0-1g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 95%
1g
$273.00 2025-02-21
abcr
AB388927-1 g
(R)-1-(3-Chloro-phenyl)-1,2-ethanediol
80051-04-3
1g
€392.80 2023-04-25
eNovation Chemicals LLC
D519540-5g
(R)-1-(3-Chlorophenyl)-1,2-ethanediol
80051-04-3 97%
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(R)-1-(3-Chlorophenyl)-1,2-ethanediol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium ferricyanide Catalysts: Osmium (Binaphthyl-stabilized nanoparticle) ,  1,4-Bis(9-O-dihydroquinidinyl)phthalazine ,  [1,1′-Binaphthalene]-2,2′-bis(diazonium), tetrafluoroborate(1-) (1:2) (reduction product with OsCl3) Solvents: tert-Butanol ,  Water ;  6 h, rt
Reference
Enantioselective Dihydroxylation of Alkenes Catalyzed by 1,4-Bis(9-O-dihydroquinidinyl)phthalazine-Modified Binaphthyl-Osmium Nanoparticles
Zhu, Jie; Sun, Xiao-Tao; Wang, Xiao-Dong; Wu, Lei, ChemCatChem, 2018, 10(8), 1788-1792

Production Method 2

Reaction Conditions
1.1 Catalysts: Epoxide hydrolase Solvents: Ethanol
Reference
Enantioselective hydrolysis of substituted phenyloxiranes by rabbit liver microsomal epoxide hydrolase
Bellucci, G.; Chiappe, C.; Marioni, F., Indian Journal of Chemistry, 1992, (12), 828-31

Production Method 3

Reaction Conditions
1.1 Reagents: Water Catalysts: Epoxide hydrolase Solvents: Water
Reference
Enantioconvergent Hydrolysis of Styrene Epoxides by Newly Discovered Epoxide Hydrolases in Mung Bean
Xu, Wei; Xu, Jian-He; Pan, Jiang; Gu, Qing; Wu, Xin-Yan, Organic Letters, 2006, 8(8), 1737-1740

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  3-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]oxaziridine Catalysts: (9S)-6′-Methoxy-9-[(trimethylsilyl)oxy]cinchonan Solvents: Tetrahydrofuran ;  5 h, -78 °C; 19 h, -78 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Enantioselective synthesis of terminal 1,2-diols from acyl chlorides
Shao, Panlin; Shen, Litao; Ye, Song, Chinese Journal of Chemistry, 2012, 30(11), 2688-2692

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Bis(pinacolato)diborane Catalysts: (OC-6-14)-Bis(acetato-κO)aqua[2,6-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazo… Solvents: Tetrahydrofuran ;  1 h, 60 °C
1.2 Reagents: Sodium peroxoborate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
Reference
Asymmetric Diboration of Terminal Alkenes with Rhodium Catalyst and Subsequent Oxidation: Enantioselective Synthesis of Optically Active 1,2-Diols
Toribatake, Kenji; Nishiyama, Hisao, Angewandte Chemie, 2013, 52(42), 11011-11015

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]methanesulfonamidato-κN][(1,2,3,4,5-η… Solvents: Methanol ;  15 h, 10 atm, 60 °C; 10 atm → 1 atm
Reference
Asymmetric Hydrogenation of α-Hydroxy Ketones Catalyzed by MsDPEN-CpIr(III) Complex
Ohkuma, Takeshi; Utsumi, Noriyuki; Watanabe, Masahito; Tsutsumi, Kunihiko; Arai, Noriyoshi; et al, Organic Letters, 2007, 9(13), 2565-2567

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium pyruvate ,  Oxygen Catalysts: Naphthalene 1,2-dioxygenase Solvents: Ethanol ,  Water ;  24 h, pH 7.2, 30 °C
Reference
Biocatalytic asymmetric dihydroxylation of conjugated mono- and poly-alkenes to yield enantiopure cyclic cis-diols
Boyd, Derek R.; Sharma, Narain D.; Bowers, Nigel I.; Brannigan, Ian N.; Groocock, Melanie R.; et al, Advanced Synthesis & Catalysis, 2005, 347, 1081-1089

Production Method 8

Reaction Conditions
1.1 Solvents: Water ;  28 h, pH 7.0, 32 °C
Reference
Asymmetric reduction of α-hydroxy aromatic ketones to chiral aryl vicinal diols using carrot enzymatic system
Liu, Xiang; Wang, Yi; Xu, Jian He, AIChE Annual Meeting, 2011, 132,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1975976-02-3 Solvents: Methanol ;  1.5 h, 27 °C
Reference
Highly Enantioselective Iron-Catalyzed cis-Dihydroxylation of Alkenes with Hydrogen Peroxide Oxidant via an FeIII-OOH Reactive Intermediate
Zang, Chao; Liu, Yungen; Xu, Zhen-Jiang; Tse, Chun-Wai; Guan, Xiangguo; et al, Angewandte Chemie, 2016, 55(35), 10253-10257

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Epoxide hydrolase ,  Styrene monooxygenase Solvents: Hexadecane ,  Water ;  8 h, pH 8, 30 °C
Reference
Enantioselective trans-Dihydroxylation of Aryl Olefins by Cascade Biocatalysis with Recombinant Escherichia coli Coexpressing Monooxygenase and Epoxide Hydrolase
Wu, Shuke; Chen, Yongzheng; Xu, Yi; Li, Aitao; Xu, Qisong; et al, ACS Catalysis, 2014, 4(2), 409-420

Production Method 11

Reaction Conditions
1.1 Catalysts: Epoxide hydrolase Solvents: Water ;  8 h, pH 7, 25 °C
Reference
Manipulating regioselectivity of an epoxide hydrolase for single enzymatic synthesis of (R)-1,2-diols from racemic epoxides
Hu, Die; Zong, Xun-Cheng; Xue, Feng; Li, Chuang; Hu, Bo-Chun; et al, Chemical Communications (Cambridge, 2020, 56(18), 2799-2802

Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  28 h, pH 7.2, 32 °C
Reference
Asymmetric reduction of α-hydroxy aromatic ketones to chiral aryl vicinal diols using carrot enzymes system
Liu, Xiang; Wang, Yi; Gao, Hai Yan; Xu, Jian He, Chinese Chemical Letters, 2012, 23(6), 635-638

Production Method 13

Reaction Conditions
1.1 Reagents: AD-mix-β Solvents: tert-Butanol ,  Water
Reference
Asymmetric dihydroxylation of alkenes
Noe, Mark C.; Letavic, Michael A.; Snow, Sheri L., Organic Reactions (Hoboken, 2005, 66,

Production Method 14

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide ,  Cinchonanium, 6′-methoxy-9-[[4-[[(9S)-6′-methoxycinchonan-9-yl]oxy]-1-phthalazin… Solvents: tert-Butanol ,  Water ;  0.25 h, 20 °C; 20 h, 20 °C
Reference
New mono-quaternized bis-cinchona alkaloid ligands for asymmetric dihydroxylation of olefins in aqueous medium: unprecedented high enantioselectivity and recyclability
Choi, Doo Seung; Han, Sang Seop; Kwueon, Eun Kyung; Choi, Han Young; Hwang, Soon Ho; et al, Advanced Synthesis & Catalysis, 2006, 348(18), 2560-2564

(R)-1-(3-Chlorophenyl)-1,2-ethanediol Raw materials

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Amadis Chemical Company Limited
(CAS:80051-04-3)(R)-1-(3-Chlorophenyl)-1,2-ethanediol
A916072
Purity:99%
Quantity:5g
Price ($):177.0